(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
Description
The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone features a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at position 1 and a methyl group at position 5. The thiomorpholino methanone moiety at position 4 introduces a sulfur-containing heterocycle, distinguishing it from morpholine-based analogs. The bromine atom and thiomorpholino group may enhance lipophilicity and influence binding affinity in biological systems, though experimental validation is required.
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-10-9-12(3-4-13(10)16)20-11(2)14(17-18-20)15(21)19-5-7-22-8-6-19/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNECJJAGNHYDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCSCC3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring and a thiomorpholine moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step involves the cycloaddition of azides with alkynes under copper(I) catalysis to form the triazole.
- Thiomorpholine Attachment : Following the formation of the triazole, thiomorpholine is introduced via nucleophilic substitution.
- Final Derivatization : The final step involves the formation of the methanone group through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance:
- A study evaluated various triazole derivatives and reported significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells. Compounds similar to our target exhibited IC50 values in the low micromolar range, indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes through hydrogen bonding and π-π stacking interactions. This interaction can inhibit enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. Flow cytometry assays confirmed that these compounds can trigger apoptotic pathways in treated cells .
Case Studies
Scientific Research Applications
The biological activity of this compound is significant due to its structural components. Triazole derivatives are often associated with:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Antifungal Properties : Targeting fungal infections effectively.
- Anticancer Potential : Showing promise in inhibiting cancer cell proliferation.
Case Studies
Several studies have documented the biological effects of similar triazole derivatives:
- Antimicrobial Studies : A study on thiophene-linked 1,2,4-triazoles demonstrated potent antimicrobial activity against Micrococcus luteus when modified with various substituents .
- Anticancer Activity : Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed significant anticancer activity against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay .
- Structure-Activity Relationship Studies : Computational tools have been utilized to analyze the structure-activity relationships of triazole derivatives, suggesting potential therapeutic uses based on similar compounds.
Applications in Various Fields
The applications of (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone span several domains:
Pharmaceutical Applications
Due to its antimicrobial and anticancer properties, this compound can be explored as a candidate for drug development aimed at treating infections and cancer.
Agricultural Applications
Triazole derivatives are known for their fungicidal properties; thus, this compound may be investigated for use in agricultural fungicides.
Material Science
The unique chemical structure may lend itself to applications in material science for developing novel polymers or coatings with specific interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Derivatives
Isostructural chloro and bromo derivatives of triazole-containing compounds have been synthesized and characterized (e.g., compounds 4 and 5 in and ). Key comparisons include:
- Steric and Electronic Effects: Bromine’s larger atomic radius (1.85 Å vs. For instance, bromo-substituted compounds may exhibit stronger halogen bonding in crystal lattices .
- Biological Activity : Chloro analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , demonstrate antimicrobial activity . Bromo derivatives are hypothesized to exhibit enhanced bioactivity due to higher lipophilicity, though this remains untested for the target compound.
Thiomorpholino vs. Morpholino Methanone Moieties
Replacing morpholino (oxygen-containing) with thiomorpholino (sulfur-containing) groups impacts physicochemical properties:
- For example, {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone () lacks sulfur, rendering it less lipophilic than the target compound.
- Hydrogen Bonding: Morpholino derivatives participate in C–H···O and N–H···O interactions, as observed in crystal structures . Thiomorpholino’s sulfur may reduce hydrogen-bonding capacity but enhance van der Waals interactions in hydrophobic pockets.
Triazole Core Substitution Patterns
The 1,2,3-triazole scaffold is a common feature in bioactive molecules. Comparisons include:
- Fluorophenyl vs. Bromo-Methylphenyl Groups : Fluorophenyl-substituted triazoles (e.g., ) prioritize electronic effects (e.g., enhanced dipole moments), whereas the bromo-methylphenyl group in the target compound combines steric bulk and lipophilicity, possibly favoring different biological targets.
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for isostructural triazoles (e.g., multi-component reactions in ), though thiomorpholino incorporation may require specialized reagents.
- Crystallography : Structural analysis using SHELXL () could resolve conformational differences between the target compound and its analogs, particularly the orientation of the bromo-methylphenyl group.
- Therapeutic Potential: While chloro and fluorophenyl triazoles show antimicrobial activity, the target compound’s bromine and thiomorpholino group may optimize pharmacokinetics (e.g., bioavailability, half-life) .
Q & A
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
